Silodosin Dimer 7-Cyano Benzoate
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Overview
Description
Silodosin Dimer 7-Cyano Benzoate: is a chemical compound with the molecular formula C_25H_32F_3N_3O_4 . It is a derivative of silodosin, which is a selective alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). The compound is characterized by its complex structure, which includes a benzoate group and a cyano group attached to an indoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin Dimer 7-Cyano Benzoate involves multiple steps, starting with the preparation of key intermediates. One method involves a Friedel-Crafts reaction on indoline and trichloroacetonitrile to obtain a compound, followed by bromination and substitution reactions . The final steps include esterification with benzoyl chloride and salification with L-tartaric acid .
Industrial Production Methods: The industrial production of this compound focuses on optimizing yield and purity. A novel process involves the conversion of a chiral compound, 3-{7-cyano-5-[(2R)-2-aminopropyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate, to Silodosin, with the removal of N,N-dialkyl impurities at the final stage .
Chemical Reactions Analysis
Types of Reactions: Silodosin Dimer 7-Cyano Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate or indoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Silodosin Dimer 7-Cyano Benzoate is used in synthetic organic chemistry as an intermediate for the preparation of various derivatives and analogs. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its interactions with alpha-1 adrenergic receptors. It is used to investigate the mechanisms of receptor binding and signal transduction.
Medicine: The primary application of this compound in medicine is related to its parent compound, silodosin. It is explored for its potential therapeutic effects in treating conditions like BPH and other urinary disorders.
Industry: In the pharmaceutical industry, the compound is used in the development and production of drugs targeting alpha-1 adrenergic receptors. It is also employed in the formulation of various pharmaceutical products.
Mechanism of Action
Silodosin Dimer 7-Cyano Benzoate exerts its effects by selectively binding to alpha-1 adrenergic receptors, particularly the alpha-1A subtype . This binding inhibits the signaling pathways mediated by these receptors, leading to the relaxation of smooth muscle in the prostate and bladder . The compound’s high selectivity for alpha-1A receptors makes it effective in reducing intraurethral pressure and improving urinary flow.
Comparison with Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for BPH treatment.
Finasteride: A 5-alpha-reductase inhibitor used for BPH and hair loss treatment.
Doxazosin: An alpha-1 adrenergic receptor antagonist used for hypertension and BPH.
Uniqueness: Silodosin Dimer 7-Cyano Benzoate is unique due to its high selectivity for the alpha-1A adrenergic receptor subtype, which minimizes cardiovascular side effects compared to other alpha-1 antagonists . This selectivity makes it particularly effective for treating urinary symptoms without significantly affecting blood pressure.
Properties
Molecular Formula |
C42H43F6N3O6 |
---|---|
Molecular Weight |
799.8 g/mol |
IUPAC Name |
3-[5-[(2R)-2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate |
InChI |
InChI=1S/C42H43F6N3O6/c1-30(24-31-25-33-16-18-51(39(33)34(26-31)27-49)17-9-21-55-40(52)32-10-3-2-4-11-32)50(19-22-53-35-12-5-7-14-37(35)56-28-41(43,44)45)20-23-54-36-13-6-8-15-38(36)57-29-42(46,47)48/h2-8,10-15,25-26,30H,9,16-24,28-29H2,1H3/t30-/m1/s1 |
InChI Key |
HBZBJIUNYHMIIU-SSEXGKCCSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N(CCOC4=CC=CC=C4OCC(F)(F)F)CCOC5=CC=CC=C5OCC(F)(F)F |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N(CCOC4=CC=CC=C4OCC(F)(F)F)CCOC5=CC=CC=C5OCC(F)(F)F |
Origin of Product |
United States |
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